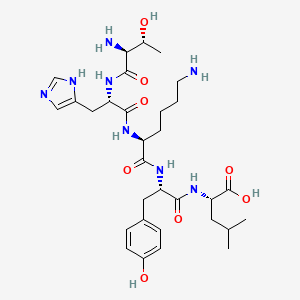

L-Threonyl-L-histidyl-L-lysyl-L-tyrosyl-L-leucine

Description

Properties

CAS No. |

918528-90-2 |

|---|---|

Molecular Formula |

C31H48N8O8 |

Molecular Weight |

660.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C31H48N8O8/c1-17(2)12-25(31(46)47)39-28(43)23(13-19-7-9-21(41)10-8-19)37-27(42)22(6-4-5-11-32)36-29(44)24(14-20-15-34-16-35-20)38-30(45)26(33)18(3)40/h7-10,15-18,22-26,40-41H,4-6,11-14,32-33H2,1-3H3,(H,34,35)(H,36,44)(H,37,42)(H,38,45)(H,39,43)(H,46,47)/t18-,22+,23+,24+,25+,26+/m1/s1 |

InChI Key |

VTLZQCZCEPLIMX-YUDYGECGSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-histidyl-L-lysyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency, ensuring the production of high-purity peptides.

Chemical Reactions Analysis

Acid/Base Hydrolysis:

-

Acidic conditions (6M HCl, 110°C): Cleaves peptide bonds, releasing constituent amino acids.

-

Basic conditions (NaOH): Saponification of ester-like bonds, though less common for peptides.

Enzymatic Hydrolysis:

-

Dipeptidases : Broad-specificity enzymes (e.g., monkey intestinal dipeptidase) hydrolyze terminal peptide bonds. Example cleavage sites :

-

Tyr-Leu : Hydrolyzed by leucine-preferring peptidases.

-

Lys-Tyr : Susceptible to trypsin-like enzymes due to lysine’s ε-amino group.

-

Enzymatic Interactions and Catalytic Activity

-

Histidine Coordination : The imidazole side chain of histidine facilitates metal ion binding (e.g., Zn²⁺), enhancing catalytic activity in metalloproteases .

-

Lysine Reactivity : The ε-amino group participates in crosslinking (e.g., Schiff base formation) or post-translational modifications (acetylation) .

-

Tyrosine Modifications :

-

Phosphorylation : By tyrosine kinases at the phenolic hydroxyl group.

-

Oxidation : Forms dityrosine crosslinks under oxidative stress.

-

Regulatory Feedback:

-

Lysine and threonine biosynthesis pathways are feedback-inhibited by their respective amino acids, potentially influencing peptide availability .

Stability and Functional Modifications

-

Thermal Stability : Flexible backbone (per PubChem 3D analysis) reduces conformational rigidity, increasing susceptibility to denaturation .

-

pH Sensitivity :

-

Histidine (pKa ~6.0) and lysine (pKa ~10.5) residues confer pH-dependent solubility.

-

Precipitation occurs near isoelectric point (pI ~8.2).

-

| Modification Type | Reaction | Functional Outcome |

|---|---|---|

| Phosphorylation | Addition of phosphate to Tyr | Alters signaling activity |

| Acetylation | Lysine ε-amino group acetylation | Modifies charge and interactions |

| Oxidation | Tyr crosslinking or hydroxylation | Impacts structural integrity |

Scientific Research Applications

L-Threonyl-L-histidyl-L-lysyl-L-tyrosyl-L-leucine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Threonyl-L-histidyl-L-lysyl-L-tyrosyl-L-leucine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but typically include binding to active sites on enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds from the evidence share partial sequence homology or structural features with L-Threonyl-L-histidyl-L-lysyl-L-tyrosyl-L-leucine, enabling comparative analysis:

L-Threonyl-L-histidylglycyl-L-tyrosyl-L-leucyl-L-lysine ()

- Sequence : Thr-His-Gly-Tyr-Leu-Lys

- Molecular Formula : C₃₃H₅₁N₉O₉

- Molecular Weight : 717.81 g/mol

- Key Differences :

L-Threonyl-L-histidyl-L-isoleucyl-L-leucyl-L-threonyl-L-lysyl-L-seryl-L-alanyl-L-seryl-L-seryl-L-tyrosyl ()

- Sequence : Thr-His-Ile-Leu-Thr-Lys-Ser-Ala-Ser-Ser-Tyr

- Molecular Formula : C₅₉H₉₇N₁₅O₁₉

- Molecular Weight : ~1,466.5 g/mol

- Hydrophobic Core: Isoleucine and leucine residues may promote membrane interaction, unlike the target peptide’s shorter structure .

L-Leucine, L-alanyl-L-leucyl-L-tyrosyl-L-α-glutamyl-L-lysyl-L-α-aspartyl-L-asparaginyl-L-threonyl-L-tyrosyl ()

- Sequence : Ala-Leu-Tyr-Glu-Lys-Asp-Asn-Thr-Tyr

- Molecular Formula: Not explicitly provided (estimated C₅₀H₇₈N₁₂O₁₈)

- Key Differences :

L-Leucine, L-threonyl-L-alanyl-L-histidyl-L-leucyl-L-isoleucyl-L-seryl-L-threonyl-L-prolyl-L-valyl-L-tyrosyl-L-prolyl- ()

- Sequence : Thr-Ala-His-Leu-Ile-Ser-Thr-Pro-Val-Tyr-Pro

- Molecular Formula : C₆₂H₉₈N₁₄O₁₇

- Molecular Weight : 1,311.53 g/mol

- Key Differences: Hydrophobic Core: Isoleucine, valine, and proline residues enhance structural rigidity and reduce solubility.

Structural and Functional Implications

- Target vs. : The substitution of lysine with glycine in ’s compound reduces electrostatic interactions but may improve conformational flexibility.

- Target vs. : The extended hydrophobic core in ’s peptide suggests divergent applications, such as lipid bilayer penetration versus aqueous-phase signaling for the target .

Biological Activity

L-Threonyl-L-histidyl-L-lysyl-L-tyrosyl-L-leucine is a pentapeptide composed of five amino acids: L-threonine, L-histidine, L-lysine, L-tyrosine, and L-leucine. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. Understanding its biological activity involves exploring its mechanisms of action, potential therapeutic applications, and interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C30H50N8O10

- Molecular Weight : Approximately 660.773 g/mol

Table 1: Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Threonyl-L-methionyl-L-lysyl | C90H155N29O23S2 | Contains methionine; longer chain |

| L-Leucine | C6H13N1O2 | Simple structure; essential amino acid |

| Lepirudin | C287H440N80O111S6 | Recombinant hirudin; anticoagulant properties |

This compound exhibits several biological activities that are of interest in research and therapeutic contexts. Preliminary studies suggest that it may:

- Modulate Immune Responses : The peptide may influence the activity of immune cells, potentially enhancing or regulating immune responses.

- Influence Metabolic Pathways : It may act as a signaling molecule that interacts with receptors involved in metabolic regulation.

- Act as a Neurotransmitter or Neuromodulator : Due to the presence of amino acids like histidine and tyrosine, it may play roles in neurotransmission.

Immune Modulation

Research indicates that peptides similar to this compound can modulate immune responses by enhancing the production of cytokines or influencing the activity of T-cells. For instance, studies have shown that certain peptides can promote the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) from macrophages, which are critical for immune responses .

Metabolic Regulation

The peptide's structure suggests potential interactions with receptors involved in metabolic pathways. For example, leucine-rich peptides are known to activate the mTOR signaling pathway, which plays a crucial role in cell growth and metabolism . This activation can lead to increased protein synthesis and improved muscle mass, particularly in aging populations .

Case Studies

-

Pilot Study on Amino Acid Supplementation :

A double-blind placebo-controlled trial investigated the effects of essential amino acids (EAAs) containing high levels of leucine on functional status in older adults. Participants receiving EAAs showed significant improvements in lean tissue mass and physical performance metrics compared to the placebo group . -

Immune Response in Mycobacterium tuberculosis :

Studies examining the role of lysyl-tRNA synthetase in Mycobacterium tuberculosis indicate that aminoacyl-tRNA synthetases can influence immune responses by modulating cytokine production . This suggests that similar peptides could have therapeutic implications for infectious diseases.

Potential Applications

The unique properties of this compound position it as a candidate for various applications:

- Pharmaceuticals : Due to its immunomodulatory effects, it could be developed into therapies for autoimmune diseases or infections.

- Nutritional Supplements : Its ability to enhance muscle mass makes it a potential ingredient in supplements aimed at older adults or athletes.

- Biochemical Research : The peptide can serve as a model for studying peptide interactions with receptors involved in metabolic regulation.

Q & A

Q. What are the standard methodologies for synthesizing L-Threonyl-L-histidyl-L-lysyl-L-tyrosyl-L-leucine, and how are purity and yield optimized?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this pentapeptide. Key steps include:

- Resin Selection : Use Fmoc- or Boc-protected resins to anchor the C-terminal amino acid (e.g., leucine).

- Coupling Reactions : Activate carboxyl groups with reagents like HBTU or HATU in the presence of DIPEA to ensure efficient amide bond formation.

- Deprotection : Remove Fmoc groups with 20% piperidine in DMF.

- Cleavage : TFA-based cocktails (e.g., TFA:H₂O:TIPS = 95:2.5:2.5) release the peptide from the resin.

Q. Optimization Strategies :

Q. Which analytical techniques are most effective for characterizing the structure and purity of this peptide?

Methodological Answer: A combination of techniques ensures accurate characterization:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide across studies?

Methodological Answer: Discrepancies often arise from variations in experimental design. Key considerations include:

- Purity Verification : Reproduce conflicting studies using HPLC-validated peptide batches (>98% purity) to rule out impurity-driven artifacts .

- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and temperature (25°C vs. 37°C), as these affect peptide-receptor binding kinetics.

- Cell Line Specificity : Validate findings across multiple cell models (e.g., HEK293 vs. primary macrophages) to assess context-dependent effects .

Case Study : A 2024 study reported divergent IC₅₀ values in cancer cell lines due to differences in serum-containing vs. serum-free media .

Q. What strategies are recommended for studying this peptide’s interactions with cellular receptors in complex biological systems?

Methodological Answer: Advanced approaches include:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) between the peptide and putative receptors (e.g., integrins) using immobilized ligand assays .

- Cryo-EM : Resolve peptide-receptor complex structures at near-atomic resolution to identify critical binding residues.

- Knockdown/Overexpression Models : Use CRISPR-Cas9 to modulate receptor expression in cell lines, linking specific interactions to functional outcomes (e.g., apoptosis, migration) .

Data Integration : Combine SPR kinetics with transcriptomic profiling (RNA-seq) to map downstream signaling pathways.

Q. How can researchers mitigate oxidative degradation of this compound during long-term storage?

Methodological Answer:

- Lyophilization : Store peptides as lyophilized powders at −80°C under argon to prevent oxidation of histidine and tyrosine residues.

- Buffering Agents : Add antioxidants (e.g., 1 mM EDTA) to aqueous solutions to chelate metal ions that catalyze degradation .

- Stability Testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf-life under standard conditions .

Methodological Challenges and Solutions

Q. What experimental controls are critical when assessing this peptide’s role in protein-protein interaction studies?

Methodological Answer:

- Negative Controls : Use scrambled-sequence peptides to distinguish sequence-specific effects from nonspecific binding.

- Competition Assays : Pre-incubate receptors with excess unlabeled peptide to confirm binding specificity.

- Endpoint Validation : Combine co-immunoprecipitation with crosslinking agents (e.g., DSS) to stabilize transient interactions for Western blot analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.